N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 877634-28-1
VCID: VC5052980
InChI: InChI=1S/C27H32N4O5/c1-34-22-10-8-21(9-11-22)30-12-14-31(15-13-30)24(25-7-4-16-36-25)19-29-27(33)26(32)28-18-20-5-3-6-23(17-20)35-2/h3-11,16-17,24H,12-15,18-19H2,1-2H3,(H,28,32)(H,29,33)
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC(=CC=C3)OC)C4=CC=CO4
Molecular Formula: C27H32N4O5
Molecular Weight: 492.576

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide

CAS No.: 877634-28-1

Cat. No.: VC5052980

Molecular Formula: C27H32N4O5

Molecular Weight: 492.576

* For research use only. Not for human or veterinary use.

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide - 877634-28-1

Specification

CAS No. 877634-28-1
Molecular Formula C27H32N4O5
Molecular Weight 492.576
IUPAC Name N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(3-methoxyphenyl)methyl]oxamide
Standard InChI InChI=1S/C27H32N4O5/c1-34-22-10-8-21(9-11-22)30-12-14-31(15-13-30)24(25-7-4-16-36-25)19-29-27(33)26(32)28-18-20-5-3-6-23(17-20)35-2/h3-11,16-17,24H,12-15,18-19H2,1-2H3,(H,28,32)(H,29,33)
Standard InChI Key OXMYSZZRCSIFOL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC(=CC=C3)OC)C4=CC=CO4

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Identifiers

The compound’s IUPAC name is N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(3-methoxyphenyl)methyl]oxamide . Key identifiers include:

  • PubChem CID: 16809981

  • CAS Registry Number: 877634-28-1

  • SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC(=CC=C3)OC)C4=CC=CO4

  • InChI Key: OXMYSZZRCSIFOL-UHFFFAOYSA-N

The SMILES string reveals a central ethanediamide bridge linking two substituents: a furan-2-yl–piperazine group and a 3-methoxybenzyl group. The piperazine ring is para-substituted with a 4-methoxyphenyl group, while the benzyl group is meta-substituted with a methoxy moiety.

Structural Features

The compound’s structure comprises three distinct regions (Table 1):

RegionSubstituentsRole in Molecular Properties
Furan-Piperazine CoreFuran-2-yl, 4-(4-methoxyphenyl)piperazin-1-ylEnhances lipophilicity; potential receptor binding
Ethanediamide BridgeOxalamide linkerHydrogen-bonding capacity; conformational rigidity
Aromatic Tail3-MethoxybenzylModulates solubility and steric interactions

The furan ring contributes to π-π stacking interactions, while the piperazine moiety, a common pharmacophore, suggests potential central nervous system (CNS) activity . The methoxy groups influence electronic effects and solubility, with logP values (computed for analogs) ranging from 1.9 to 3.1 .

Physicochemical Properties

Molecular Weight and Formula

With a molecular weight of 492.6 g/mol , the compound falls within the range typical for CNS-active drugs. The formula C27H32N4O5\text{C}_{27}\text{H}_{32}\text{N}_4\text{O}_5 indicates a balanced distribution of heteroatoms, contributing to moderate polarity.

Partition Coefficients and Solubility

While experimental logP data for this specific compound is unavailable, analogs with similar substituents exhibit logP values of 1.941 and 3.1 , suggesting moderate lipophilicity. The polar surface area (PSA) of related compounds ranges from 36.64 Ų to 74.3 Ų , indicating variable membrane permeability.

Hydrogen-Bonding Capacity

The ethanediamide bridge provides two hydrogen bond donors and five acceptors , facilitating interactions with biological targets. The methoxy groups further contribute to hydrogen-bond acceptor capacity, enhancing solubility in aqueous media.

Structural Analogs and Comparative Analysis

Piperazine-Based Derivatives

Comparative analysis with structurally related compounds highlights the impact of substituent variation (Table 2):

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Target Compound C27H32N4O5492.63-Methoxybenzyl, furan-piperazine core
N'-[2-(Furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide C22H30N4O5430.52-Methoxyethyl vs. 3-methoxybenzyl
(Furan-2-yl){4-[(2-methoxyphenyl)methyl]piperazin-1-yl}methanone C17H20N2O3390.39Methanone linker; 2-methoxybenzyl substitution

The replacement of the 3-methoxybenzyl group with a smaller 2-methoxyethyl group reduces molecular weight by 62.1 g/mol , likely altering target affinity. Similarly, substituting the ethanediamide bridge with a methanone group decreases hydrogen-bonding potential .

Thiophene-Containing Analog

A thiophene-bearing analog (C25H30N4O4S, MW 482.6 g/mol ) replaces the furan with a thiophene ring, introducing sulfur-based hydrophobicity. This modification increases logP to 3.1 , suggesting enhanced membrane permeability compared to the oxygen-rich furan derivative.

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